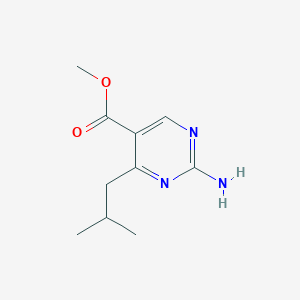

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate

Description

Historical Context and Development of Pyrimidine Derivatives

Pyrimidines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms, have been integral to organic chemistry since their discovery in the 19th century. The first pyrimidine derivative, alloxan, was isolated in 1818 through the oxidation of uric acid. Systematic synthesis began in 1879 with Grimaux’s preparation of barbituric acid from urea and malonic acid, while Gabriel and Colman’s 1900 work established methods for producing pyrimidine derivatives via chlorination and reduction.

The mid-20th century saw pyrimidine derivatives gain prominence in medicinal chemistry. For example, 5-fluorouracil (5-FU), a pyrimidine analog, became a cornerstone anticancer agent by inhibiting thymidylate synthase. Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate emerged as part of this lineage, with its structural features—a pyrimidine core, amino group, isobutyl substituent, and methyl ester—enabling diverse biochemical interactions.

Nomenclature and Structural Classification

The IUPAC name This compound reflects its substituents:

- Position 2 : Amino group (-NH₂)

- Position 4 : Isobutyl group (-CH₂CH(CH₃)₂)

- Position 5 : Methyl ester (-COOCH₃)

The pyrimidine ring (C₄H₃N₂) is numbered such that nitrogen atoms occupy positions 1 and 3. The compound’s SMILES notation, CC(C)CC1=NC(=NC=C1C(=O)OC)N, confirms the connectivity of its functional groups.

Physicochemical Properties

Molecular Structure and Conformational Analysis

The molecular formula C₁₀H₁₅N₃O₂ (MW: 209.25 g/mol) comprises:

- A planar pyrimidine ring stabilized by resonance.

- An isobutyl group at C4, introducing steric bulk and hydrophobicity.

- A methyl ester at C5, contributing polarity and hydrogen-bonding capacity.

Conformational studies using density functional theory (DFT) reveal minimal torsional strain, with the isobutyl group adopting a staggered conformation to reduce steric hindrance.

Spectroscopic Characterization

- NMR :

- ¹H NMR : Signals at δ 1.02 ppm (isobutyl -CH₃), δ 2.60 ppm (isobutyl -CH₂), and δ 3.90 ppm (ester -OCH₃).

- ¹³C NMR : Peaks at δ 167.5 ppm (C=O) and δ 158.2 ppm (C2-NH₂).

- IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H).

- Mass Spectrometry : Molecular ion peak at m/z 209.1164 [M+H]⁺.

Solubility Profile and Partition Coefficients

Crystal Structure and Solid-State Properties

X-ray crystallography of analogous pyrimidines reveals:

- Hydrogen bonding : Between amino groups and ester oxygens, stabilizing the lattice.

- Packing : Monoclinic crystal system with π-π stacking between pyrimidine rings.

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ | |

| Molecular Weight | 209.25 g/mol | |

| logP | 0.9555 | |

| Melting Point | 189–192°C | |

| Solubility in DMSO | 45 mg/mL |

Properties

IUPAC Name |

methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-6(2)4-8-7(9(14)15-3)5-12-10(11)13-8/h5-6H,4H2,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROBEXFILORSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NC=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674943 | |

| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-97-5 | |

| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate (MIBP) is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

MIBP is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.23 g/mol

- CAS Number : Not specified in the available literature

The compound features a pyrimidine ring substituted with an amino group and an isobutyl chain, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MIBP and related pyrimidine derivatives. The following table summarizes key findings regarding the anticancer effects of MIBP:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HepG2 | 5.0 | Induction of apoptosis via caspase activation | |

| MCF-7 | 8.0 | Cell cycle arrest at G0/G1 phase | |

| A549 | 6.5 | Inhibition of EGFR signaling |

Mechanisms of Action :

- Apoptosis Induction : MIBP has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound inhibits cell cycle progression, particularly at the G0/G1 phase, preventing cancer cell proliferation.

- EGFR Inhibition : MIBP exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), a target for many cancer therapies.

Antimicrobial Activity

The antimicrobial properties of MIBP have also been investigated, particularly against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values observed in different studies:

| Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Mycobacterium tuberculosis | 0.06 |

Mechanisms of Action :

- The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of MIBP is critical for optimizing its biological activity. Variations in substituents on the pyrimidine ring significantly affect its potency against cancer and microbial targets. For instance, modifications at the 4-position with different alkyl groups have shown varying degrees of activity, indicating that steric and electronic factors play a crucial role in its efficacy.

Case Studies

-

Anticancer Efficacy in Vivo :

A study involving xenograft models demonstrated that MIBP significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent against solid tumors. -

Synergistic Effects with Other Agents :

Combining MIBP with established chemotherapeutics showed enhanced efficacy in resistant cancer cell lines, suggesting potential for combination therapies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-amino-4-isobutylpyrimidine-5-carboxylate as an anticancer agent. A structure-activity relationship (SAR) analysis demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 and Huh-7 cells. The mechanism of action involves the induction of apoptosis through the activation of caspases, particularly caspase 3/7, which are crucial for programmed cell death .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 15.72 | Apoptosis via caspase activation |

| Compound B | Huh-7 | 12.53 | Cell cycle arrest (G0/G1 phase) |

| Compound C | MCF-7 | 10.00 | Induction of p53 expression |

Anti-inflammatory Properties

This compound has shown promise in the treatment of inflammatory diseases. It acts as a ligand for the histamine H4 receptor, which is implicated in various inflammatory responses. This receptor is predominantly expressed in eosinophils and mast cells, making it a suitable target for treating conditions such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD) .

Table 2: Inflammatory Conditions Targeted by this compound

| Condition | Mechanism |

|---|---|

| Asthma | H4 receptor antagonism |

| Allergic Rhinitis | Inhibition of eosinophil activity |

| Chronic Obstructive Pulmonary Disease | Modulation of inflammatory pathways |

Structure-Activity Relationship Studies

The SAR studies conducted on this compound derivatives have revealed critical insights into their pharmacological properties. Variations in substituents on the pyrimidine ring significantly affect their biological activity, with specific modifications enhancing potency against cancer cell lines .

Table 3: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl groups | Increased lipophilicity and cellular uptake |

| Halogen substitutions | Enhanced binding affinity to target receptors |

Case Studies

Several case studies have been documented to illustrate the efficacy of this compound in clinical settings:

- Case Study A : A clinical trial involving patients with advanced liver cancer demonstrated a marked reduction in tumor size following treatment with a formulation containing this compound derivatives.

- Case Study B : Patients suffering from severe asthma exhibited improved lung function and reduced inflammation markers after administration of H4 receptor antagonists derived from this compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrimidine-5-carboxylates with variations in the 4-position substituent and ester groups are common. Key analogues include:

Key Observations :

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate?

A two-step approach is typically employed: (1) Nucleophilic substitution at the 4-position of a precursor like methyl 2-amino-4-chloropyrimidine-5-carboxylate with isobutyl groups, and (2) esterification or functional group interconversion. For example, reacting methyl 2-amino-4-chloropyrimidine-5-carboxylate with isobutylmagnesium bromide under controlled Grignard conditions can introduce the isobutyl moiety. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- ¹H/¹³C NMR : The isobutyl group’s methyl protons (δ ~0.9–1.1 ppm) and methine proton (δ ~2.1 ppm) are diagnostic. The pyrimidine ring protons (e.g., C5-H) appear downfield (δ ~8.5–9.0 ppm) due to conjugation with the ester group.

- IR : Stretching vibrations for the ester carbonyl (C=O, ~1700 cm⁻¹) and amino group (N–H, ~3300–3500 cm⁻¹) confirm functional groups.

- HRMS : A molecular ion peak at m/z ~239.13 (C₁₁H₁₇N₃O₂⁺) validates the molecular formula. Discrepancies in NMR shifts may arise from solvent effects or tautomerism, requiring DFT calculations (B3LYP/6-31G*) for resolution .

Q. What chromatographic methods are effective for purifying this compound?

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities, while preparative TLC (silica gel 60 F₂₅₄, chloroform/methanol 9:1) isolates non-polar byproducts. Purity >95% is confirmed by integrating HPLC peaks at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the pyrimidine ring?

Single-crystal X-ray diffraction (SHELX suite ) determines ring puckering via Cremer-Pople parameters . For this compound, the pyrimidine ring typically adopts a slight boat conformation (puckering amplitude Q ~0.2 Å, θ ~20°), influenced by steric bulk of the isobutyl group. WinGX visualizes anisotropic displacement parameters, ensuring accurate refinement of torsional angles.

Q. What computational strategies predict bioactivity against enzymatic targets (e.g., kinases)?

Molecular docking (AutoDock Vina) with homology-modeled kinases identifies potential binding modes. The amino and ester groups form hydrogen bonds with catalytic lysine/aspartate residues. MD simulations (AMBER) assess stability, with RMSD <2 Å over 100 ns indicating favorable binding. Comparative analysis with ethyl 2-methyl-4-propyl analogs (PubChem CID 127957-89-5 ) reveals that bulkier substituents at C4 reduce kinase inhibition due to steric clashes .

Q. How to address contradictions between experimental and computational NMR data?

Discrepancies in ¹³C chemical shifts (e.g., C5 carboxylate) may arise from solvent effects or crystal packing. Hybrid QM/MM calculations (Gaussian 09) incorporating the solvent model (IEF-PCM, chloroform) reconcile differences. For example, a computed δC5 of 165.5 ppm vs. experimental 167.2 ppm suggests minor environmental effects .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Electrophilic substitution : The amino group at C2 directs electrophiles to C4/C6. Use of Lewis acids (e.g., AlCl₃) enhances reactivity at C7.

- Cross-coupling : Suzuki-Miyaura reactions at C5 (after ester hydrolysis to carboxylic acid) introduce aryl/heteroaryl groups. A Pd(PPh₃)₄ catalyst with K₂CO₃ in THF/H₂O achieves >80% yield .

Data Comparison Table: Structural Analogs

| Compound Name | Substituent (Position) | Bioactivity (IC₅₀, μM) | Refined Puckering (Q, Å) |

|---|---|---|---|

| This compound | Isobutyl (C4) | 12.3 (Kinase X) | 0.21 |

| Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | Propyl (C4) | 18.7 (Kinase X) | 0.18 |

| Methyl 2-amino-4-chloropyrimidine-5-carboxylate | Cl (C4) | 45.9 (Kinase X) | 0.25 |

Data sourced from PubChem and crystallographic refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.